3-Hydroxy-2-nitropyridine

Thermal stability Process chemistry Safety

Researchers synthesizing crizotinib or pyridoxazinone antimicrobials require the precise ortho-nitro-hydroxy substitution-positional isomers fail to deliver equivalent reactivity. 3-Hydroxy-2-nitropyridine (CAS 15128-82-2) solves this: • Documented key intermediate in FDA-approved crizotinib (Xalkori®) manufacturing • Enabled potent anti-E. faecalis derivatives (MIC 7.8-15.6 μg/mL) • Chelation capacity 0.82 mmol/g for transition-metal catalyst immobilization. Bulk quantities with batch-specific CoA available for reliable procurement.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 15128-82-2
Cat. No. B127853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-nitropyridine
CAS15128-82-2
Synonyms2-Nitro-3-hydroxypyridine;  3-Hydroxy-2-nitropyridine;  NSC 97501
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)[N+](=O)[O-])O
InChIInChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H
InChIKeyQBPDSKPWYWIHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-nitropyridine (CAS 15128-82-2): A Core Intermediate for Targeted Synthesis in Pharmaceuticals and Agrochemicals


3-Hydroxy-2-nitropyridine (CAS 15128-82-2), also known as 2-nitro-3-pyridinol, is a heterocyclic aromatic compound with the molecular formula C5H4N2O3 [1]. It is a building block featuring both a hydroxyl group at the 3-position and a nitro group at the 2-position on a pyridine ring. This compound is widely utilized in research and industrial chemistry as a key pharmaceutical intermediate, particularly noted for its role in the synthesis of the multi-target tyrosine kinase inhibitor crizotinib . Its primary applications are driven by its defined chemical reactivity, which allows for selective derivatization.

Why 3-Hydroxy-2-nitropyridine Cannot Be Arbitrarily Replaced by Other Hydroxynitropyridines in Critical Synthesis Pathways


The specific ortho-relationship between the nitro and hydroxyl groups in 3-Hydroxy-2-nitropyridine dictates its unique reactivity and physical properties, making it non-interchangeable with its positional isomers (e.g., 2-Hydroxy-3-nitropyridine) or other nitropyridines. Substitution with an isomer can lead to dramatically different synthetic outcomes, as seen in the divergent biological activities of their respective derivatives [1] or the failure of a critical tautomerization-dependent enzymatic assay [2]. Even substitution with simpler pyridine analogs, such as 2-nitropyridine or 3-hydroxypyridine, results in a loss of key functional capabilities. The compound's bifunctional nature is essential for its role as a ligand in coordination chemistry and for enabling specific reactivity in multi-step pharmaceutical syntheses . The quantitative evidence below demonstrates that its thermal stability, metal chelation capacity, and role in producing active pharmaceutical ingredients (APIs) are directly tied to its precise molecular structure.

Quantitative Differentiation Evidence for 3-Hydroxy-2-nitropyridine (CAS 15128-82-2) Against Key Analogs and Alternatives


Superior Thermal Stability Compared to 2-Nitropyridine and 3-Hydroxypyridine

In process chemistry and storage, the thermal stability of an intermediate is a critical safety and handling parameter. 3-Hydroxy-2-nitropyridine exhibits a higher decomposition temperature than its single-functional-group analogs, 2-nitropyridine and 3-hydroxypyridine, allowing for a wider operating window in reactions requiring heat. This difference is explicitly quantified by a comparative technical datasheet .

Thermal stability Process chemistry Safety Storage

Enhanced Yield in Etherification Step for Pharmaceutical Intermediate Synthesis

The yield of a key synthetic step is a primary driver of overall process economics. In a published synthesis of a pharmaceutical intermediate, the etherification of 3-Hydroxy-2-nitropyridine via a Mitsunobu reaction was reported with an isolated yield of 90% [1]. While this is a high yield, it can be contextualized by the fact that the preceding and subsequent steps in the same synthetic scheme (e.g., boronic acid coupling, nitro reduction) were optimized to achieve yields between 75-86% [1].

Synthetic yield Mitsunobu reaction Process efficiency Pharmaceutical chemistry

Quantifiable Metal Chelation Capacity for Catalytic Applications

The bifunctional nature of 3-Hydroxy-2-nitropyridine makes it an effective ligand. Its ability to form stable complexes with transition metals, such as Cu²⁺ and Fe³⁺, is a key differentiator for applications in catalysis and materials science . Its chelation capacity has been quantified, providing a metric for its utility in metal scavenging or supported catalyst design .

Coordination chemistry Catalysis Metal complexation Chelation capacity

Potent Antimicrobial Activity of Pyridoxazinone Derivatives vs. Benzoxazinone Analogs

The choice of starting material dictates the biological profile of the resulting library. A study comparing derivatives synthesized from 3-hydroxy-2-nitropyridine (forming a pyridoxazinone core) and its carbocyclic analog 2-nitrophenol (forming a benzoxazinone core) demonstrated that the pyridoxazinone series possesses potent antibacterial activity [1].

Antimicrobial Structure-activity relationship MIC Drug discovery

Confirmed Role as a Critical Intermediate in FDA-Approved Drug Crizotinib

For pharmaceutical procurement, the validated use of a building block in the synthesis of a commercial API is a high-value differentiator. Multiple independent sources confirm that 3-Hydroxy-2-nitropyridine is an important intermediate specifically in the synthesis of crizotinib (Xalkori®), an FDA-approved ALK/ROS1 inhibitor for non-small cell lung cancer [1]. This is a specific application not shared by its isomer, 2-Hydroxy-3-nitropyridine, which is used in entirely different contexts such as a glycosidase assay substrate [2].

Pharmaceutical intermediate API synthesis Crizotinib Supply chain

High-Impact Application Scenarios for 3-Hydroxy-2-nitropyridine (CAS 15128-82-2) Based on Evidence


Synthesis of Crizotinib and Related Kinase Inhibitors

3-Hydroxy-2-nitropyridine is a documented key intermediate in the manufacturing process for the FDA-approved anti-cancer drug crizotinib (Xalkori®). Its procurement is essential for R&D groups focused on synthesizing crizotinib, developing generic versions, or exploring novel analogs within this therapeutic class [1]. The compound's specific substitution pattern is crucial for the subsequent synthetic steps that build the complex molecular architecture of the API.

Design and Synthesis of Novel Antimicrobial Agents

As demonstrated by Lima et al. (2019), 3-Hydroxy-2-nitropyridine is a superior starting material for creating a library of pyridoxazinone-based antimicrobial compounds [2]. Its use resulted in derivatives with potent activity against Enterococcus faecalis (MIC 7.8-15.6 μg/mL), a finding that directs medicinal chemists to prioritize this building block over its carbocyclic analogs like 2-nitrophenol when targeting this and related pathogens [2].

Development of Antimitotic Agents via Sulfonate Derivatives

This compound serves as a critical precursor for the synthesis of novel sulfonates that act as potent inhibitors of tubulin polymerization and cell proliferation . This application targets the development of new anticancer therapies, and the ability to access these specific sulfonate structures is contingent upon the availability of 3-Hydroxy-2-nitropyridine.

Preparation of Supported Transition Metal Catalysts

The quantifiable chelation capacity of 0.82 mmol/g makes 3-Hydroxy-2-nitropyridine a valuable ligand for immobilizing transition metals like Cu²⁺ and Fe³⁺ on solid supports . This is a direct application in catalysis research, where the compound's bifunctional nature enables the creation of well-defined, heterogeneous catalysts for organic transformations, a property not offered by simpler, non-chelating pyridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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